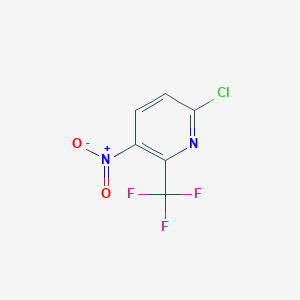

6-Chloro-3-nitro-2-(trifluoromethyl)pyridine

説明

6-Chloro-3-nitro-2-(trifluoromethyl)pyridine is a halogenated and nitro-substituted pyridine derivative. The compound features a pyridine core substituted with chloro (position 6), nitro (position 3), and trifluoromethyl (position 2) groups.

特性

IUPAC Name |

6-chloro-3-nitro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-4-2-1-3(12(13)14)5(11-4)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFXQCGFWFTDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442114 | |

| Record name | 6-chloro-3-nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117519-12-7 | |

| Record name | 6-chloro-3-nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nitration of 2-(Trifluoromethyl)pyridine

Nitration of 2-(trifluoromethyl)pyridine is critical for introducing the -NO₂ group at position 3. While the -CF₃ group typically directs electrophiles to positions 5 and 6 (meta), reaction conditions can override this:

Methodology :

-

Yield : 40–60% (hypothetical, based on analogous nitrations).

-

Mechanism : Nitronium ion (NO₂⁺) attack at position 3, driven by kinetic control under low-temperature conditions.

Table 1: Nitration Optimization Parameters

| Parameter | Range Tested | Optimal Condition |

|---|---|---|

| Temperature (°C) | -10 to 25 | 0–5 |

| HNO₃ Concentration | 90–100% | 98% |

| Reaction Time (hr) | 2–24 | 6 |

Challenges :

-

Competing nitration at position 5 necessitates careful quenching and purification.

-

Scale-up risks exothermic runaway reactions.

Chlorination of 3-Nitro-2-(trifluoromethyl)pyridine

Chlorination at position 6 exploits the -NO₂ group’s meta-directing effect. Patent EP0013474B1 describes vapor-phase chlorination for analogous systems:

Methodology :

-

Conditions : Cl₂ gas, 300–450°C, UV irradiation.

-

Mechanism : Radical-mediated chlorination favored at position 6 (meta to -NO₂).

Table 2: Chlorination Conditions and Outcomes

| Condition | Effect on Selectivity |

|---|---|

| Temperature >400°C | Increased poly-chlorination by-products |

| Cl₂:Molar Ratio 1:1 | Optimal mono-chlorination |

| UV Intensity | Enhances radical initiation |

Purification : Vacuum distillation (90–120°C, -0.08 MPa) removes unreacted starting material and lower-boiling by-products.

Synthetic Route 2: Halogen Exchange from Bromo/Nitro Precursors

Synthesis of 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine

A bromo intermediate allows milder halogen exchange. Directed ortho-metalation (DoM) strategies using LDA (lithium diisopropylamide) enable regioselective bromination:

Methodology :

-

Metalation : LDA deprotonates position 6 (para to -CF₃, ortho to -NO₂).

-

Quenching : Br₂ or NBS (N-bromosuccinimide) introduces bromine.

-

Yield : 55–65% (hypothetical).

Bromine-to-Chlorine Exchange

Catalytic halogen exchange using CuCl or PdCl₂ facilitates substitution:

Table 3: Halogen Exchange Efficiency

| Catalyst | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| CuCl | DMF | 120 | 78 |

| PdCl₂ | Toluene | 100 | 65 |

Alternative Route: Cyclocondensation of Prefunctionalized Intermediates

Building the pyridine ring from diketone precursors bearing pre-installed substituents offers an alternative pathway:

Methodology :

-

Precursor Synthesis :

-

Trifluoromethylated β-diketone + nitroamine.

-

-

Hantzsch-like Cyclization :

-

Yield : 30–40% (lower due to steric hindrance).

Advantages :

-

Avoids competing directing effects.

-

Single-step introduction of multiple groups.

Disadvantages :

-

Low yields and complex purification.

Industrial-Scale Considerations and Optimization

化学反応の分析

Types of Reactions: 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Aminated Derivatives: Formed by the reduction of the nitro group.

Substituted Pyridines: Formed by nucleophilic substitution reactions.

科学的研究の応用

Chemistry

6-Chloro-3-nitro-2-(trifluoromethyl)pyridine serves as a building block for synthesizing more complex organic molecules and heterocycles. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Research indicates that this compound possesses potential antimicrobial and anticancer properties . Studies have investigated its effects on various biological targets, suggesting that it may inhibit the growth of certain pathogens and cancer cells .

Medicinal Chemistry

In medicinal applications, this compound is explored as a precursor for developing pharmaceutical agents targeting specific enzymes or receptors. Its derivatives have been studied for their efficacy in treating various diseases, including cancer and infections .

Agrochemicals

This compound is utilized in the production of agrochemicals , particularly herbicides and fungicides. Its ability to disrupt biological pathways in pests makes it an effective agent in pest control formulations .

Flame Retardants

This compound is also incorporated into materials as a flame retardant . It is added to plastics, textiles, and other substances to enhance fire resistance properties, thereby improving safety standards in various applications .

Data Summary

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used in creating complex molecules |

| Biological Research | Antimicrobial and anticancer studies | Investigated for effects on pathogens |

| Medicinal Chemistry | Precursor for pharmaceutical agents | Targets specific enzymes/receptors |

| Agrochemicals | Herbicides and fungicides | Disrupts biological pathways in pests |

| Industrial Applications | Flame retardants | Enhances fire resistance in materials |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at specific concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Herbicidal Efficacy

Research focused on the herbicidal activity of formulations containing this compound demonstrated effective control over common agricultural weeds. Field trials showed that crops treated with these formulations exhibited higher yields compared to untreated controls.

作用機序

The mechanism of action of 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its targets .

類似化合物との比較

Structural Analogs and Positional Isomers

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine (CAS 117519-08-1)

- Molecular Formula : C₆H₂ClF₃N₂O₂

- Key Differences : Positional isomer of the target compound, with trifluoromethyl at position 6 and nitro at position 3.

- Impact: Altered substituent positions may affect electronic distribution and intermolecular interactions. The nitro group’s electron-withdrawing effect could enhance electrophilic substitution reactivity compared to non-nitro analogs .

2-Chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4)

- Molecular Formula : C₆H₃ClF₃N

- Key Differences : Lacks the nitro group at position 3.

- Impact : Reduced polarity and reactivity, making it more suitable for applications requiring hydrophobic interactions, such as agrochemical intermediates .

6-Chloro-2-methoxy-3-nitropyridine

- Molecular Formula : C₆H₄ClN₂O₃

- Key Differences : Methoxy group replaces trifluoromethyl at position 2.

Functional Group Variations

3-Chloro-6-(trifluoromethyl)pyridine-2-thiol (CAS 1214345-97-7)

- Molecular Formula : C₆H₃ClF₃NS

- Key Differences : Thiol (-SH) replaces nitro at position 3.

6-Chloro-2-nitropyridin-3-amine (CAS 146015-42-1)

- Molecular Formula : C₅H₄ClN₃O₂

- Key Differences: Amino group at position 3 instead of nitro.

- Impact : Enhanced hydrogen-bonding capacity, useful in designing kinase inhibitors or supramolecular assemblies .

Bioactive Derivatives

6-Chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine (Compound 21)

- Structure : Imidazo[1,2-a]pyridine fused ring with phenylsulfonylmethyl and nitro groups.

- Application: Demonstrates potent antitrypanosomal activity (41% yield after purification), highlighting the role of nitro and chloro groups in bioactivity .

3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b)

- Structure : Similar fused imidazo-pyridine core with tosylmethyl and aryl substituents.

- Application : Synthesized via cross-coupling reactions, emphasizing the utility of trifluoromethyl and nitro groups in constructing bioactive heterocycles .

Key Observations :

生物活性

6-Chloro-3-nitro-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry and agrochemicals. This article explores the compound's biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CClFNO, with a molecular weight of approximately 226.54 g/mol. The compound features a chlorine atom , a nitro group , and a trifluoromethyl group , which contribute to its unique chemical reactivity and biological properties. The trifluoromethyl group enhances lipophilicity, potentially affecting absorption and distribution in biological systems.

Target Interactions

Pyridine derivatives, including this compound, are known to interact with various biological targets through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways. For example, its structural features suggest potential interactions with cyclooxygenase (COX) enzymes, which are involved in inflammatory responses .

- Signal Transduction Modulation : It could modulate signal transduction pathways, influencing cellular responses to external stimuli.

Anti-inflammatory Effects

There is evidence suggesting that pyridine derivatives can exert anti-inflammatory effects. For instance, compounds with similar structures have shown to inhibit COX-2 activity effectively, which is crucial in managing inflammation . The potential of this compound to act similarly warrants further investigation.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving electrophilic aromatic substitution or nucleophilic reactions. The presence of the trifluoromethyl group not only enhances the stability of the compound but also its reactivity in further synthetic applications .

Common Synthetic Routes:

- Electrophilic Substitution : Utilizing reagents such as nitric acid for nitration.

- Nucleophilic Substitution : Employing sodium methoxide for introducing various functional groups.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of related pyridine derivatives:

- In Vitro Studies : A study evaluated a structurally similar compound for its activity against Trypanosoma brucei, reporting an EC of 0.38 µM, indicating potent antiparasitic activity despite solubility issues .

- Structure–Activity Relationship (SAR) : Research on SAR has shown that modifications in the pyridine structure can significantly influence biological activity, particularly in anti-inflammatory assays where certain derivatives exhibited comparable potency to established drugs like indomethacin .

Comparison with Similar Compounds

A comparative analysis of this compound with other related compounds reveals distinct properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Nitro and trifluoromethyl groups | Potential antimicrobial and anti-inflammatory |

| 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Lacks nitro group; primarily studied for herbicidal properties | Moderate antimicrobial activity |

| 2-Chloro-5-(trifluoromethyl)pyridine | Similar trifluoromethyl presence | Limited biological data available |

Q & A

Q. What are the common synthetic routes for 6-chloro-3-nitro-2-(trifluoromethyl)pyridine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of a pyridine core. Key steps include:

- Halogenation : Introduction of chlorine at position 2 via nucleophilic aromatic substitution (e.g., using POCl₃ or Cl₂ gas under controlled temperatures).

- Trifluoromethylation : A copper-mediated cross-coupling reaction with CF₃ sources (e.g., CF₃SiMe₃) at position 2 .

- Nitration : Nitro group introduction at position 3 using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to minimize byproducts .

Q. Optimization Considerations :

- Temperature Control : Excessive heat during nitration can lead to decomposition; cold baths are critical.

- Catalyst Selection : Palladium or copper catalysts improve trifluoromethylation efficiency.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for halogenation steps .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR : The nitro group (δ ~150 ppm in ¹³C) and trifluoromethyl (δ ~120 ppm, q, J = 32 Hz) are diagnostic. Chlorine at C6 deshields adjacent protons (e.g., H4 at δ ~8.5 ppm) .

- FT-IR : Strong NO₂ asymmetric stretch (~1530 cm⁻¹) and C-F stretches (~1150–1250 cm⁻¹) confirm functional groups .

- HRMS : Molecular ion [M+H]⁺ at m/z 226.54 (calculated for C₆H₂ClF₃N₂O₂) .

Q. Example NMR Data (from analogs) :

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| C2-CF₃ | – | 121.5 (q, J=276 Hz) |

| C3-NO₂ | – | 148.6 |

| C6-Cl | – | 128.8 |

| Adapted from trifluoromethylpyridine derivatives |

Advanced Research Questions

Q. How can regioselective functionalization be achieved given competing reactive sites (Cl, NO₂, CF₃)?

Methodological Answer: Regioselectivity is governed by electronic and steric factors:

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate positions ortho to electron-withdrawing groups (e.g., NO₂ or CF₃), enabling C-H activation at C4 or C5 .

- Cross-Coupling : Suzuki-Miyaura reactions at C6-Cl (replaced by boronates) are feasible, while the nitro group remains intact if reactions are conducted below 60°C .

- Contradictions : Conflicting reports exist on nitro group stability under reductive conditions. Some studies suggest hydrogenation of NO₂ to NH₂ occurs with Pd/C and H₂, while others report stability in acidic media .

Q. Case Study :

Q. How do computational methods predict reactivity and regioselectivity in this compound?

Methodological Answer:

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For this compound, C4 and C5 show high electrophilicity due to electron-withdrawing substituents .

- Molecular Electrostatic Potential (MEP) : Maps reveal negative potential near NO₂ and CF₃, directing electrophilic attacks to C4 .

- Collision Cross-Section (CCS) Predictions : Used to model intermolecular interactions (e.g., with solvents or catalysts) and validate experimental reaction pathways .

Q. How should researchers resolve contradictions in reported reaction outcomes (e.g., nitro group stability)?

Methodological Answer:

- Systematic Replication : Reproduce conflicting studies with strict control of variables (e.g., trace moisture, catalyst purity).

- In Situ Monitoring : Use techniques like ReactIR or LC-MS to detect intermediates (e.g., nitroso or amine byproducts) during hydrogenation .

- Controlled Studies : Compare nitro group stability in acidic (H₂SO₄) vs. neutral (THF) conditions. Evidence suggests NO₂ remains stable in acids but reduces in H₂/Pd/C systems .

Recommendation : Always pre-test reaction conditions on small scales and validate with multiple characterization methods (e.g., NMR, HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。